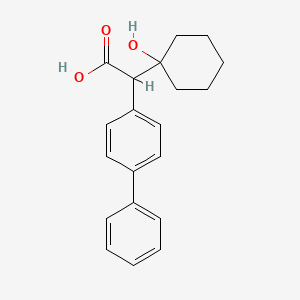
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1'-biphenyl)-4-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound with a unique structure that includes a cyclohexyl ring, a biphenyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Cyclohexyl Ring Introduction: The cyclohexyl ring can be introduced via a Grignard reaction, where a cyclohexylmagnesium bromide reacts with a suitable electrophile.
Acetic Acid Moiety Addition: The acetic acid group is typically introduced through an esterification reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反応の分析
Types of Reactions
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the biphenyl group.
科学的研究の応用
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
(1-Hydroxycyclohexyl)acetic acid: Shares the cyclohexyl and acetic acid moieties but lacks the biphenyl group.
1-Hydroxycyclohexyl phenyl ketone: Contains the cyclohexyl and phenyl groups but differs in the functional groups attached.
Uniqueness
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its combination of a cyclohexyl ring, biphenyl group, and acetic acid moiety, which imparts distinct chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
85045-68-7 |
|---|---|
分子式 |
C20H22O3 |
分子量 |
310.4 g/mol |
IUPAC名 |
2-(1-hydroxycyclohexyl)-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C20H22O3/c21-19(22)18(20(23)13-5-2-6-14-20)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12,18,23H,2,5-6,13-14H2,(H,21,22) |
InChIキー |
XYRCRRIFXONMTB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


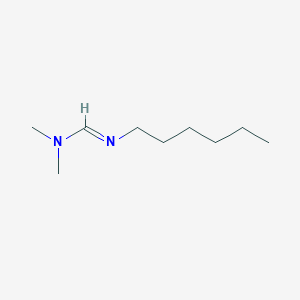
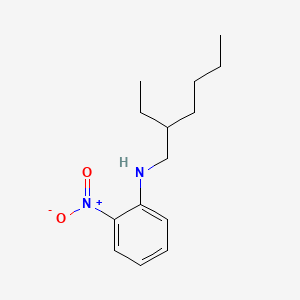
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
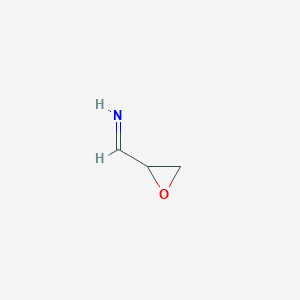
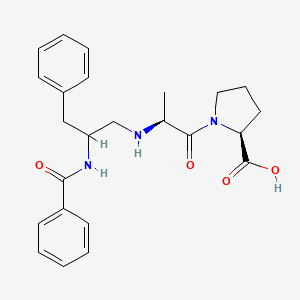
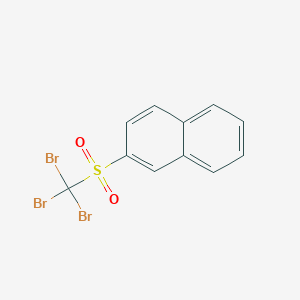
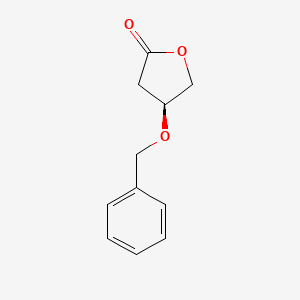
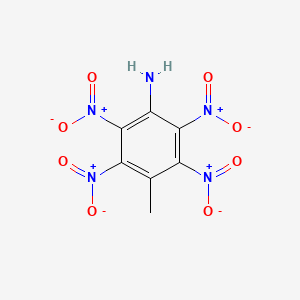

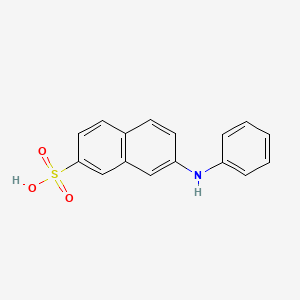
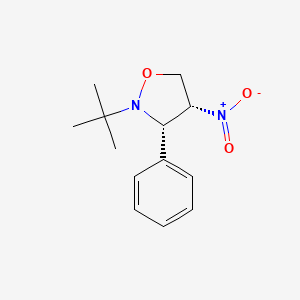
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)
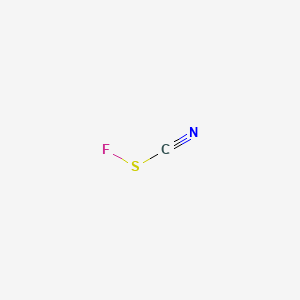
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)
